molecular formula C20H15IN2O2 B4189601 N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide

N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide

Cat. No. B4189601
M. Wt: 442.2 g/mol
InChI Key: XBFLIUKURONVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide, also known as KPT-185, is a small molecule inhibitor that has been identified as a potential anticancer agent. This compound has shown promising results in preclinical studies and is currently being investigated for its efficacy in treating various types of cancer.

Mechanism of Action

N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide inhibits the activity of CRM1 by binding to its nuclear export signal (NES) binding groove. This binding prevents the interaction between CRM1 and its cargo proteins, leading to their accumulation in the nucleus. The accumulation of tumor suppressor proteins in the nucleus results in the suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to sensitize cancer cells to other anticancer agents, such as doxorubicin and cisplatin.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide is its specificity for CRM1 inhibition. This specificity reduces the risk of off-target effects and toxicity. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the development of N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide as an anticancer agent. One direction is the optimization of its pharmacokinetic properties to improve its solubility and bioavailability. Another direction is the investigation of its efficacy in combination with other anticancer agents. Additionally, the identification of biomarkers that can predict response to this compound treatment could help to personalize cancer therapy.

Scientific Research Applications

N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of CRM1, a protein that plays a critical role in the nucleocytoplasmic transport of various proteins and RNAs. This inhibition leads to the accumulation of tumor suppressor proteins in the nucleus, which results in the suppression of tumor growth.

properties

IUPAC Name

N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15IN2O2/c1-12(19(24)22-15-10-8-14(21)9-11-15)23-17-7-3-5-13-4-2-6-16(18(13)17)20(23)25/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFLIUKURONVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)I)N2C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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